molecular formula C21H25N3O3 B2456944 N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide CAS No. 303017-86-9

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide

Cat. No.: B2456944
CAS No.: 303017-86-9
M. Wt: 367.449
InChI Key: NXNXWPXLMBHHLK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is a synthetic organic compound that features a benzodioxole moiety and a benzylpiperazine group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including psychoactive and therapeutic effects.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXWPXLMBHHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the benzylpiperazine under amide bond-forming conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its psychoactive effects.

    N-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one (MDPV): A stimulant with psychoactive effects.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is unique due to its specific combination of benzodioxole and benzylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by a unique structural arrangement that includes a benzodioxole moiety and a benzylpiperazine group. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's IUPAC name is this compound, with the molecular formula C21H25N3O3C_{21}H_{25}N_{3}O_{3}. Its structure can be represented as follows:

InChI InChI 1S C21H25N3O3 c25 21 22 18 6 7 19 20 14 18 27 16 26 19 8 9 23 10 12 24 13 11 23 15 17 4 2 1 3 5 17 h1 7 14H 8 13 15 16H2 H 22 25 \text{InChI InChI 1S C21H25N3O3 c25 21 22 18 6 7 19 20 14 18 27 16 26 19 8 9 23 10 12 24 13 11 23 15 17 4 2 1 3 5 17 h1 7 14H 8 13 15 16H2 H 22 25 }

The biological activity of this compound is thought to involve interactions with various neurotransmitter receptors and enzymes, which may modulate physiological responses. While specific mechanisms are yet to be fully elucidated, preliminary studies suggest potential effects on:

  • Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways due to the presence of the piperazine ring.
  • Enzyme Interaction : It may act as an enzyme inhibitor or modulator, impacting metabolic pathways.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

Anticonvulsant Activity : Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models such as maximal electroshock and pentylenetetrazole-induced seizures .

Anticancer Potential : Research has suggested that derivatives of this compound may exhibit anticancer properties, particularly in glucose-starved tumor cells. Investigations into its effects on cancer cell lines are ongoing.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantProtection in seizure models
AnticancerInhibition of tumor growth
Neurotransmitter ModulationPotential effects on serotonin/dopamine systems

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of related compounds, it was found that N-benzyl derivatives demonstrated significant protection against seizures induced by pentylenetetrazole in mice. The efficacy was assessed using various dosages (15 mg/kg to 60 mg/kg), revealing dose-dependent effects with promising safety profiles .

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